molecular formula C27H22ClIN2O5 B11694033 (5Z)-5-{4-[(4-chlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5Z)-5-{4-[(4-chlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11694033
M. Wt: 616.8 g/mol
InChI Key: DDMQJYQPYGKZPX-NHDPSOOVSA-N
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Description

The compound (5Z)-5-({4-[(4-CHLOROPHENYL)METHOXY]-3-IODO-5-METHOXYPHENYL}METHYLIDENE)-1-(3,5-DIMETHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic molecule characterized by its unique structure, which includes chlorophenyl, iodophenyl, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-({4-[(4-CHLOROPHENYL)METHOXY]-3-IODO-5-METHOXYPHENYL}METHYLIDENE)-1-(3,5-DIMETHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactions. The process begins with the preparation of the core diazinane-2,4,6-trione structure, followed by the introduction of the chlorophenyl, iodophenyl, and methoxyphenyl groups through various substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Purification steps, such as recrystallization or chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-({4-[(4-CHLOROPHENYL)METHOXY]-3-IODO-5-METHOXYPHENYL}METHYLIDENE)-1-(3,5-DIMETHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, such as converting the iodophenyl group to a phenyl group.

    Substitution: Halogen substitution reactions can replace the chlorine or iodine atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature and pH, are carefully controlled to favor the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

(5Z)-5-({4-[(4-CHLOROPHENYL)METHOXY]-3-IODO-5-METHOXYPHENYL}METHYLIDENE)-1-(3,5-DIMETHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-({4-[(4-CHLOROPHENYL)METHOXY]-3-IODO-5-METHOXYPHENYL}METHYLIDENE)-1-(3,5-DIMETHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: A compound with similar halogenated phenyl groups.

    Methoxyphenyl derivatives: Compounds with methoxy groups attached to phenyl rings.

    Iodophenyl derivatives: Compounds containing iodophenyl groups.

Uniqueness

The uniqueness of (5Z)-5-({4-[(4-CHLOROPHENYL)METHOXY]-3-IODO-5-METHOXYPHENYL}METHYLIDENE)-1-(3,5-DIMETHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE lies in its combination of chlorophenyl, iodophenyl, and methoxyphenyl groups, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research and development.

Properties

Molecular Formula

C27H22ClIN2O5

Molecular Weight

616.8 g/mol

IUPAC Name

(5Z)-5-[[4-[(4-chlorophenyl)methoxy]-3-iodo-5-methoxyphenyl]methylidene]-1-(3,5-dimethylphenyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C27H22ClIN2O5/c1-15-8-16(2)10-20(9-15)31-26(33)21(25(32)30-27(31)34)11-18-12-22(29)24(23(13-18)35-3)36-14-17-4-6-19(28)7-5-17/h4-13H,14H2,1-3H3,(H,30,32,34)/b21-11-

InChI Key

DDMQJYQPYGKZPX-NHDPSOOVSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)N2C(=O)/C(=C\C3=CC(=C(C(=C3)I)OCC4=CC=C(C=C4)Cl)OC)/C(=O)NC2=O)C

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)I)OCC4=CC=C(C=C4)Cl)OC)C(=O)NC2=O)C

Origin of Product

United States

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